Picomolar JAK1 Potency Advantage
Jak1-IN-13 (compound 36b) inhibits JAK1 with an IC50 of 0.044 nM, which is 977-fold more potent than upadacitinib (IC50 = 43 nM), 227-fold more potent than filgotinib (IC50 = 10 nM), and 659-fold more potent than abrocitinib (IC50 = 29 nM) in biochemical assays [1]. This picomolar potency is unique among clinically relevant JAK1 inhibitors.
| Evidence Dimension | JAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.044 nM |
| Comparator Or Baseline | Upadacitinib: 43-47 nM; Filgotinib: 10 nM; Abrocitinib: 29 nM |
| Quantified Difference | 977-fold vs. Upadacitinib; 227-fold vs. Filgotinib; 659-fold vs. Abrocitinib |
| Conditions | Biochemical kinase assay, ATP concentration not specified for Jak1-IN-13; comparators at 1 mM ATP . |
Why This Matters
Picomolar potency enables lower compound usage, reducing cost per experiment and potential off-target effects at higher concentrations.
- [1] Park E, Park S, et al. Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis. J Med Chem. 2023 Dec 14;66(23):16342-16363. View Source
